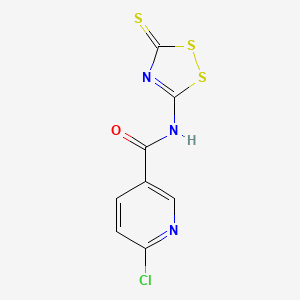

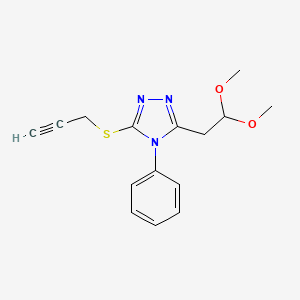

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of the reaction is around 82% .Molecular Structure Analysis

The molecular structure of “6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide” can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms in the molecule . Similarly, the 13C NMR spectrum (DMSO-d6) provides information about the carbon atoms in the molecule .Physical And Chemical Properties Analysis

“6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide” is a pale yellow crystal . Its melting point is 236–237°C (dec.) . The compound has a molecular weight of 289.8 g/mol.Applications De Recherche Scientifique

Antiviral Activity

6-Chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide and its derivatives have been studied for their potential antiviral properties. For instance, compounds synthesized from nicotinaldehyde demonstrated cytotoxicity, anti–HSV1 (Herpes Simplex Virus type 1), anti–HAV (Hepatitis A Virus), and MBB (Molecular Beacon Binding) activities in various studies. This suggests the compound's relevance in developing treatments for viral infections (Attaby et al., 2007).

Antineoplastic Activities

Research on similar 6-substituted nicotinamides indicates potential antineoplastic (anti-cancer) activities. Preliminary screenings against cancers such as the Walker rat carcinoma and mouse lymphoid leukemia showed moderate activity by some derivatives, including 6-chloro-nicotinamide (Ross, 1967).

Synthesis and Biological Activity

The synthesis of derivatives of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide and their biological activities have been a subject of research. Studies have focused on synthesizing compounds and evaluating them for various biological activities like antimicrobial effects. For example, some synthesized derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungal species (Patel & Shaikh, 2010).

Herbicidal and Fungicidal Applications

Research also extends to the potential herbicidal and fungicidal uses of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide derivatives. Compounds such as 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide have been investigated for their utility as herbicides, pesticides, or fungicides, indicating their versatility beyond medical applications (Jethmalani et al., 1996).

Antioxidant Activity

Some derivatives of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide have shown significant antioxidant activities. This area of research is important for understanding the compound's potential role in protecting against oxidative stress-related diseases (Tumosienė et al., 2019).

Antifungal and Antimicrobial Activities

The compound and its derivatives have also been evaluated for their antifungal and antimicrobial activities. Studies have synthesized various derivatives and tested their efficacy against different fungal species, with some showing notable effectiveness (Siddiqui et al., 2008).

Orientations Futures

The future directions for research on “6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide” could involve further exploration of its antimicrobial activity and potential applications in various fields. More studies are needed to fully understand its chemical properties and biological activities.

Propriétés

IUPAC Name |

6-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3OS3/c9-5-2-1-4(3-10-5)6(13)11-7-12-8(14)16-15-7/h1-3H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMLGBCYNXPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NC2=NC(=S)SS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)

![4-[2-({(E)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B3035201.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)

![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)

![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)

![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)

![1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3035211.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035221.png)